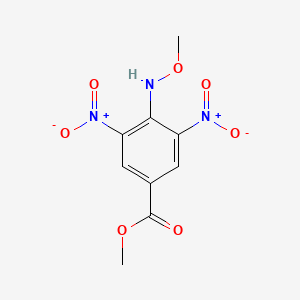
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with methoxyamino and dinitro groups, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the methoxyamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.
Scientific Research Applications
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the methoxyamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the nitro and methoxyamino groups.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the methoxyamino group.
Benzoic acid, 4-methyl-, methyl ester: Has a methyl group instead of the methoxyamino and nitro groups.
Uniqueness
The presence of both methoxyamino and dinitro groups in benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
286382-24-9 |
|---|---|
Molecular Formula |
C9H9N3O7 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
methyl 4-(methoxyamino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C9H9N3O7/c1-18-9(13)5-3-6(11(14)15)8(10-19-2)7(4-5)12(16)17/h3-4,10H,1-2H3 |
InChI Key |
PEVNZFDUJCPSQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















